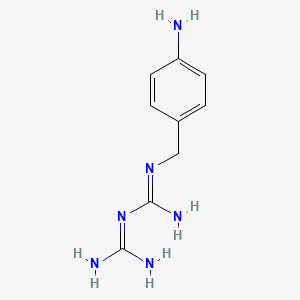

N-(4-Aminobenzyl)biguanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Aminobenzyl)biguanide” is a chemical compound with the molecular formula C9H14N6 . It has a molecular weight of 206.25 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “N-(4-Aminobenzyl)biguanide” is 1S/C9H14N6/c10-7-3-1-6 (2-4-7)5-14-9 (13)15-8 (11)12/h1-4H,5,10H2, (H6,11,12,13,14,15) . This indicates the presence of a benzene ring attached to a biguanide group.Physical And Chemical Properties Analysis

“N-(4-Aminobenzyl)biguanide” is a white to yellow solid . It has a molecular weight of 206.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Life Science Research

“N-(4-Aminobenzyl)biguanide” has been used in various areas of life science research . The compound’s unique properties make it suitable for studying biological processes and phenomena. It can be used in experiments involving cellular and molecular biology, genetics, biochemistry, and more .

Material Science Research

This compound also finds its application in material science research . It can be used in the synthesis of new materials, studying their properties, and understanding their interactions with other substances .

Chemical Synthesis

“N-(4-Aminobenzyl)biguanide” plays a crucial role in chemical synthesis . It can act as a reagent or catalyst in various chemical reactions, contributing to the synthesis of complex molecules .

Chromatography

In the field of chromatography, “N-(4-Aminobenzyl)biguanide” can be used as a stationary phase or a mobile phase component . It can help in the separation, identification, and quantification of components in a mixture .

Analytical Research

“N-(4-Aminobenzyl)biguanide” is also used in analytical research . It can be used in various analytical techniques such as spectroscopy, mass spectrometry, and more to analyze and characterize different substances .

Antineoplastic Activity

Recent research suggests that “N-(4-Aminobenzyl)biguanide” or related biguanides may have antineoplastic activity . These compounds may exploit specific metabolic vulnerabilities of transformed cells by acting on them directly, or may act by indirect mechanisms that involve alterations of the host environment .

Metabolic Therapies

There is renewed interest in treatments that modulate metabolism to limit neoplastic growth . Biguanides, including “N-(4-Aminobenzyl)biguanide”, induce energetic stress by inhibition of oxidative phosphorylation . This property is being explored for potential applications in cancer treatment or prevention .

Mécanisme D'action

While the specific mechanism of action for “N-(4-Aminobenzyl)biguanide” is not available, biguanides in general are known for their antidiabetic and anticancer properties . They are believed to inhibit mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors .

Propriétés

IUPAC Name |

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOZCPLGVMQJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobenzyl)biguanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)

![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)